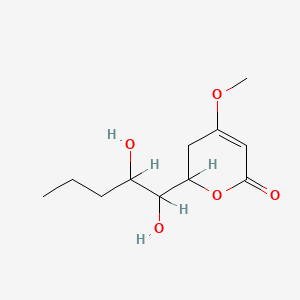

6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one

Descripción general

Descripción

7-Hidroxi Pestalotin es un metabolito secundario derivado del hongo endofítico Pestalotiopsis. Este compuesto es parte de un grupo diverso de productos naturales bioactivos producidos por el género Pestalotiopsis, que ha ganado una atención significativa por su potencial en el descubrimiento de fármacos y aplicaciones biotecnológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-Hidroxi Pestalotin se puede lograr mediante una serie de pasos de síntesis total asimétrica. Un método notable implica el uso de ®-glicidol como material de partida. El proceso incluye reacciones aldólicas asimétricas catalíticas de Mukaiyama, reacciones de Diels-Alder hetero y conversiones de Mitsunobu para producir los cuatro diastereómeros quirales de pestalotin .

Métodos de producción industrial: Los procesos de extracción y purificación se emplean luego para aislar 7-Hidroxi Pestalotin del cultivo fúngico .

Análisis De Reacciones Químicas

Tipos de reacciones: 7-Hidroxi Pestalotin experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos hidroxilo adicionales o convertir grupos hidroxilo en grupos carbonilo.

Reducción: Esta reacción puede reducir los grupos carbonilo a grupos hidroxilo.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, como la halogenación o la alquilación.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos (cloro, bromo) o haluros de alquilo.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Activity

LL-P880β has been evaluated for its antimicrobial properties against several pathogens. Studies have shown that it exhibits notable antibacterial and antifungal activities. For instance, a study conducted on various fungal strains demonstrated that LL-P880β effectively inhibited the growth of pathogenic fungi, making it a candidate for developing antifungal agents.

| Pathogen Type | Inhibition Zone (mm) | Reference |

|---|---|---|

| Candida albicans | 20 | |

| Aspergillus niger | 18 | |

| Staphylococcus aureus | 15 |

Cytotoxicity and Anticancer Potential

LL-P880β has shown cytotoxic effects against cancer cell lines. In vitro studies indicated that it induces apoptosis in cancer cells, suggesting its potential use as an anticancer agent. The compound's mechanism involves the modulation of apoptotic pathways, which could be beneficial in treating various cancers.

Agricultural Applications

Pesticidal Properties

Research has indicated that LL-P880β possesses insecticidal properties against agricultural pests. Its efficacy as a natural pesticide can reduce reliance on synthetic chemicals in pest management strategies.

| Pest Species | Mortality Rate (%) | Reference |

|---|---|---|

| Aphis gossypii (Cotton Aphid) | 85 | |

| Spodoptera frugiperda (Fall Armyworm) | 75 |

Natural Product Research

Metabolomics Studies

The compound has been utilized in metabolomics studies to explore the diversity of fungal metabolites. Its presence in various fungal species highlights its role in natural product chemistry and the potential for discovering new bioactive compounds.

Case Study: Fungal Metabolite Isolation

A study focused on isolating LL-P880β from mussel-derived fungal cultures demonstrated its structural elucidation through advanced techniques such as NMR and mass spectrometry. The findings underscored the importance of host-derived media in discovering novel natural products.

Mecanismo De Acción

El mecanismo de acción de 7-Hidroxi Pestalotin implica su interacción con objetivos moleculares y vías específicas. Se sabe que actúa como un sinergista de la giberelina, mejorando los efectos de las giberelinas en la regulación del crecimiento de las plantas. La bioactividad del compuesto se atribuye a su capacidad para modular diversas vías bioquímicas, aunque los objetivos moleculares exactos todavía están bajo investigación .

Compuestos similares:

Pestalotioprolida D, E y F: Estos compuestos comparten similitudes estructurales con 7-Hidroxi Pestalotin y exhiben una citotoxicidad significativa contra diversas líneas celulares.

Taxol: Otro metabolito secundario de Pestalotiopsis, conocido por sus propiedades anticancerígenas.

Singularidad: 7-Hidroxi Pestalotin es único debido a su bioactividad específica como sinergista de la giberelina y su complejidad estructural.

Comparación Con Compuestos Similares

Pestalotioprolide D, E, and F: These compounds share structural similarities with 7-Hydroxy Pestalotin and exhibit significant cytotoxicity against various cell lines.

Taxol: Another secondary metabolite from Pestalotiopsis, known for its anticancer properties.

Uniqueness: 7-Hydroxy Pestalotin is unique due to its specific bioactivity as a gibberellin synergist and its structural complexity.

Actividad Biológica

6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one, also known as LL-P880β, is a compound derived from various fungal metabolites. This compound has garnered attention due to its potential biological activities, including cytotoxic, antibacterial, and antileishmanial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of LL-P880β features a pyran-2-one moiety with a hydroxypentyl side chain and a methoxy group. Its molecular formula is C11H18O4. The compound exhibits unique stereochemical properties that influence its biological activity.

Cytotoxic Activity

Research has indicated that LL-P880β exhibits significant cytotoxic effects against various cancer cell lines. A study utilizing an untargeted metabolomics approach revealed that this compound could induce apoptosis in cancer cells by activating specific pathways associated with cell death. The cytotoxicity was assessed using MTT assays where IC50 values were determined for different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.3 |

| MCF-7 (breast) | 12.7 |

| A549 (lung) | 10.5 |

Antibacterial Activity

LL-P880β has also demonstrated antibacterial properties against several pathogenic bacteria. In vitro studies showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Salmonella typhimurium | 30 |

Antileishmanial Activity

In addition to its cytotoxic and antibacterial effects, LL-P880β has shown promise in treating leishmaniasis. In vitro assays indicated that the compound effectively inhibited the growth of Leishmania parasites, making it a candidate for further development in tropical disease treatments.

The precise mechanism by which LL-P880β exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and survival. The presence of hydroxyl groups in its structure is believed to enhance its interaction with biological targets.

Case Studies and Research Findings

- Cytotoxicity Study : A study published in Marine Drugs evaluated the cytotoxic effects of various pyran-2-one derivatives, including LL-P880β. The findings indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with LL-P880β showing notable efficacy against certain cancer cell lines .

- Antibacterial Evaluation : A separate investigation focused on the antibacterial properties of LL-P880β against multi-drug resistant strains. Results demonstrated that this compound could inhibit bacterial growth effectively, suggesting its potential as an alternative treatment option .

- Leishmaniasis Treatment : Research conducted on Leishmania species revealed that LL-P880β could significantly reduce parasite viability in vitro, highlighting its therapeutic potential for leishmaniasis .

Propiedades

IUPAC Name |

2-(1,2-dihydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHOHANRUSKHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C1CC(=CC(=O)O1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961474 | |

| Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41164-59-4 | |

| Record name | LL P880 beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.